molecular formula C42H26Cl2N8Ru B12508333 1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

1,10-Phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

Cat. No.: B12508333
M. Wt: 814.7 g/mol
InChI Key: UTEQSAKBTJEQQX-UHFFFAOYSA-L
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Description

?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride is a coordination compound that features ruthenium as the central metal ion. This compound is known for its unique photophysical and photochemical properties, making it a subject of interest in various fields of scientific research, including chemistry, biology, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride typically involves the coordination of ruthenium with dipyridophenazine and bis(phen) ligands. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound are less common due to its specialized applications. large-scale synthesis would likely follow similar steps with optimizations for yield and purity, including the use of automated reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state complexes, while substitution reactions can produce a variety of ruthenium complexes with different ligands .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

?(2)-ruthenium(2+) dipyridophenazine bis(phen) dichloride is unique due to its specific ligand structure, which imparts distinct electronic and photophysical properties. Its ability to intercalate with DNA and generate reactive oxygen species upon light activation sets it apart from other similar compounds .

Properties

Molecular Formula

C42H26Cl2N8Ru

Molecular Weight

814.7 g/mol

IUPAC Name

1,10-phenanthroline;quinoxalino[2,3-f][1,10]phenanthroline;ruthenium(2+);dichloride

InChI

InChI=1S/C18H10N4.2C12H8N2.2ClH.Ru/c1-2-8-14-13(7-1)21-17-11-5-3-9-19-15(11)16-12(18(17)22-14)6-4-10-20-16;2*1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;;;/h1-10H;2*1-8H;2*1H;/q;;;;;+2/p-2

InChI Key

UTEQSAKBTJEQQX-UHFFFAOYSA-L

Canonical SMILES

C1=CC=C2C(=C1)N=C3C4=C(C5=C(C3=N2)C=CC=N5)N=CC=C4.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Cl-].[Cl-].[Ru+2]

Origin of Product

United States

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